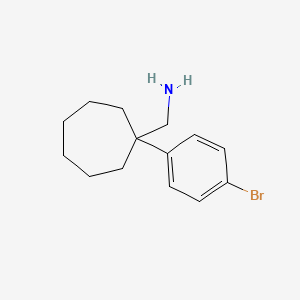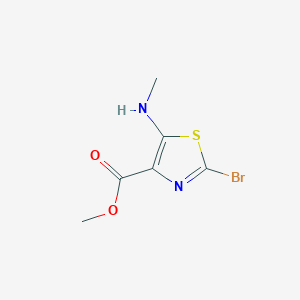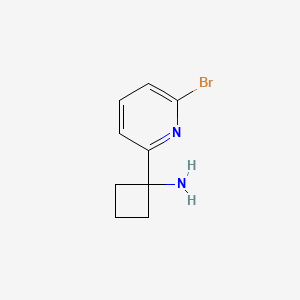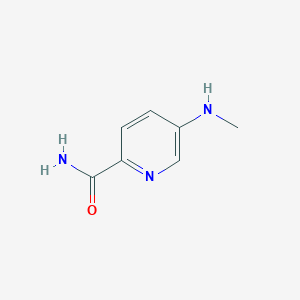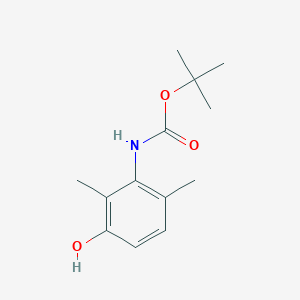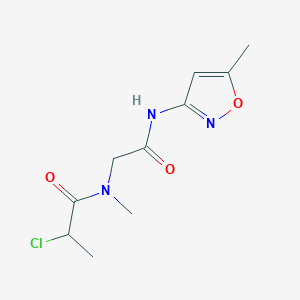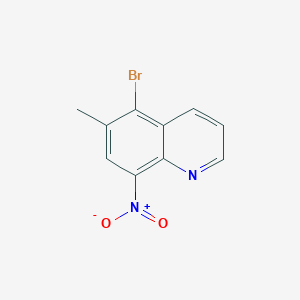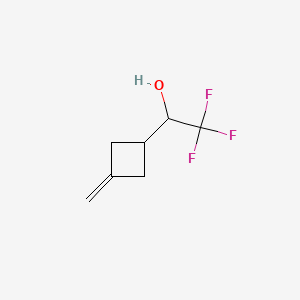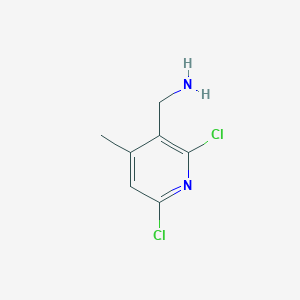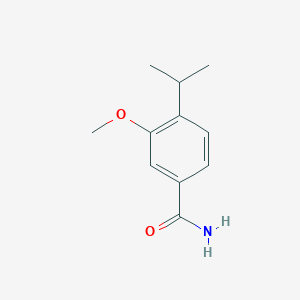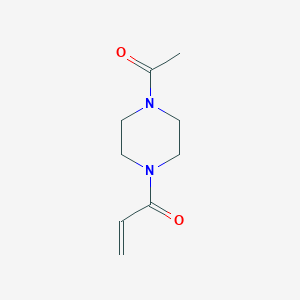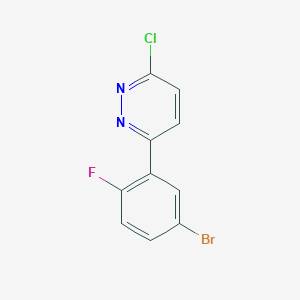
3-(5-Bromo-2-fluorophenyl)-6-chloropyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Bromo-2-fluorophenyl)-6-chloropyridazine is an organic compound that features a pyridazine ring substituted with bromine, fluorine, and chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-fluorophenyl)-6-chloropyridazine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as lithium diisopropylamide (LDA), and solvents like tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Bromo-2-fluorophenyl)-6-chloropyridazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
3-(5-Bromo-2-fluorophenyl)-6-chloropyridazine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving halogenated aromatic compounds.
Mécanisme D'action
The mechanism of action of 3-(5-Bromo-2-fluorophenyl)-6-chloropyridazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and specificity through halogen bonding and hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(5-Bromo-2-fluorophenyl)propionic acid
- 5-Bromo-2-fluorobenzeneboronic acid
- 3-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid
Uniqueness
3-(5-Bromo-2-fluorophenyl)-6-chloropyridazine is unique due to the combination of its halogenated aromatic ring and pyridazine moiety. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C10H5BrClFN2 |
|---|---|
Poids moléculaire |
287.51 g/mol |
Nom IUPAC |
3-(5-bromo-2-fluorophenyl)-6-chloropyridazine |
InChI |
InChI=1S/C10H5BrClFN2/c11-6-1-2-8(13)7(5-6)9-3-4-10(12)15-14-9/h1-5H |
Clé InChI |
KDPQCWBYBWTUNE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)C2=NN=C(C=C2)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


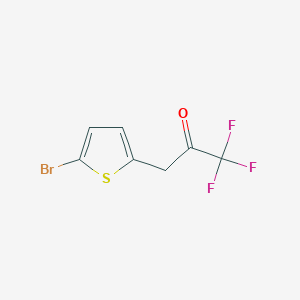
![2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid](/img/structure/B13554094.png)
